molecular formula C12H10ClF4N3O2S B2968436 3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448058-84-1

3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2968436
CAS RN: 1448058-84-1
M. Wt: 371.73
InChI Key: KDUASRUIUKVQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H10ClF4N3O2S and its molecular weight is 371.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of derivatives of 3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves complex chemical reactions aimed at introducing specific functional groups that may enhance the compound's biological activities. Studies have explored various synthetic routes, including the condensation of different precursors and the introduction of fluorine or other substituents to the benzenesulfonamide moiety, which are crucial for modulating the compound's properties (Ichikawa et al., 2006).

Pharmacological Potential

Research has highlighted the potential pharmacological applications of derivatives of this compound, including their role as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrases. For instance, certain derivatives have shown promising anti-inflammatory, analgesic, and antidiabetic properties in preclinical models. These activities are attributed to the strategic incorporation of fluorine atoms and other substituents, which significantly impact the compound's interaction with biological targets (Pal et al., 2003).

Biological Evaluation and Applications

Further biological evaluations have demonstrated the versatility of 3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide derivatives as potential therapeutic agents. This includes their activity against various diseases, such as microbial infections and cancer, through different mechanisms of action. For example, certain derivatives have been found to possess antimicrobial and antifungal activities, highlighting their potential as lead compounds for developing new treatments (Hassan, 2013).

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF4N3O2S/c13-9-7-8(1-2-10(9)14)23(21,22)18-4-6-20-5-3-11(19-20)12(15,16)17/h1-3,5,7,18H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUASRUIUKVQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

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